Benzofuran

Overview

Description

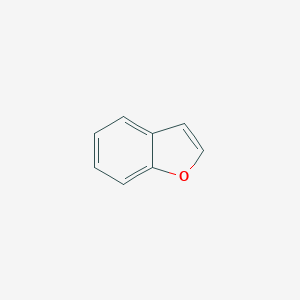

Benzofuran is a heterocyclic compound comprising fused benzene and furan rings, widely found in natural products (e.g., Asteraceae, Rutaceae) and synthetically derived . Its derivatives exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and neuroprotective properties . The C-2 and C-3 positions on the this compound ring are critical for structural modifications, enabling tailored pharmacological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuran can be synthesized through several methods. One common approach involves the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration (cyclization) of the resulting ether and decarboxylation . Another method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Additionally, this compound can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound often involves the use of efficient synthetic routes that provide high yields and fewer side reactions. For example, a unique free radical cyclization cascade has been developed to construct complex this compound derivatives . Another method involves proton quantum tunneling, which offers high yield and minimal side reactions, making it suitable for industrial-scale production .

Chemical Reactions Analysis

Palladium–Copper Catalyzed Sonogashira Coupling

Terminal alkynes and iodophenols undergo intramolecular cyclization using (PPh₃)PdCl₂ and CuI cocatalysts in triethylamine, yielding benzofuran derivatives (84–91%) . Key antitubercular agents 39(a–c) demonstrated 64–65% inhibition of chorismate mutase .

Ruthenium-Catalyzed C–H Alkenylation

Ru-catalyzed reactions between alkynes and m-hydroxybenzoic acids in γ-valerolactone (GVL) solvent achieve aerobic annulation. Electron-donating groups (e.g., CH₃, OCH₃) enhance yields (up to 82%) compared to electron-withdrawing substituents .

Rhodium-Mediated C–H Activation

Rhodium(III) catalysts enable annulation of benzamides with vinylene carbonate, producing substituted benzofurans (30–80%) via migratory insertion and β-oxygen elimination .

Lewis Acid-Promoted Reactions

Boron trifluoride diethyl etherate facilitates domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds, yielding benzofurans (75–91%) through propargylation and benzannulation . Scandium triflate catalyzes [4+1] cycloadditions with ortho-quinone methides, producing aminobenzofurans under mild conditions .

Visible-Light-Mediated Radical Cyclization

Disulfides and enynes undergo visible-light-driven radical coupling without photocatalysts, forming benzofurans via 1,5-proton transfer . Bromomalonates and 1,6-enynes yield carbonyl-substituted derivatives through 5-exo-dig cyclization .

Electrochemical Selenocyclization

2-Alkynylphenols and diselenides react under electrochemical conditions (Pt electrodes, acetonitrile) to form seleniranium intermediates, yielding seleno-benzofurans .

PIDA Oxidative Coupling

Hydroquinone and dicarbonyl compounds undergo oxidative coupling with phenyliodonium diacetate (PIDA) and ZnI₂, achieving this compound derivatives via cyclization .

Cascade Reactions with Nitroepoxides

Nitroepoxides and salicylaldehydes react in DMF/K₂CO₃ (110°C) to form benzofurans (33–84%) through acetate elimination .

Wittig Reaction

Phosphine-catalyzed Wittig reactions of o-acylated nitrostyrenes produce alkenyl benzofurans via Phospha–Michael addition .

Radical Coupling with Heteroatom Anions

Heteroatom anions (S, P, N) initiate radical reactions with lithium-activated aryliodides, yielding 3-substituted benzofurans (e.g., 5r–5t in 68–92%) .

Key Reaction Data

Scientific Research Applications

Pharmaceutical Applications

Benzofuran derivatives have garnered attention for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, certain this compound-based compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of HIF-1 Pathway : A study synthesized benzene-sulfonamide-based this compound derivatives that inhibited the hypoxia-inducible factor (HIF-1) pathway, crucial in tumor progression. In vitro tests on HCT116 cell lines demonstrated significant anticancer activity .

- Cytotoxicity Testing : Eleven this compound analogues were screened against Erlich ascites carcinoma (EAC) cells, revealing several compounds with high cytotoxic concentration scores (CTC50), indicating strong anticancer potential .

Antimicrobial Activity

This compound derivatives are also recognized for their antimicrobial properties:

- Antitubercular Activity : A series of this compound-3-carbohydrazide derivatives exhibited notable activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

- Antifungal Agents : Compounds such as this compound-5-ol derivatives demonstrated potent antifungal activity comparable to established antifungal medications .

Structure-Activity Relationships (SAR)

The structure-activity relationships of this compound derivatives have been extensively studied to optimize their biological activity. Modifications such as adding functional groups (e.g., chlorine or phenolic groups) have been shown to enhance binding interactions with target proteins, thereby improving anticancer efficacy .

Agrochemical Applications

Benzofurans are not limited to medicinal chemistry; they also find applications in agrochemicals:

- Fungicides and Herbicides : The synthesis of complex benzofurans has opened avenues for developing new agrochemicals aimed at pest control and crop protection. Their effectiveness as fungicides is being explored due to their ability to disrupt fungal cell membranes .

Biological Research Tools

Benzofurans are utilized in biological research for various purposes:

- Dyes and Pigments : Due to their structural properties, certain benzofurans can be employed as dyes in textiles and biological assays.

- Organic Electronics : The unique electronic properties of functionalized benzofurans make them suitable candidates for organic electronic materials, including organic light-emitting diodes (OLEDs) .

Summary of Biological Activities

Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of benzofuran compounds varies depending on their specific biological activity. For instance, this compound derivatives with anti-tumor activity often target specific enzymes or receptors involved in cell proliferation and apoptosis . The introduction of ester or heterocyclic ring substitutions at the C-2 position is crucial for the cytotoxic activity of these compounds . Additionally, this compound compounds with antibacterial activity may inhibit bacterial enzymes or disrupt cell membrane integrity .

Comparison with Similar Compounds

Structural Comparison with Similar Heterocycles

Benzofuran shares structural similarities with other aromatic heterocycles but differs in electronic and steric properties:

Key Insight : Oxygen in this compound improves solubility and target engagement compared to sulfur in benzothiophene, while nitrogen in indole facilitates enzyme inhibition .

Pharmacological Activity Comparison

Anticancer Activity

- This compound Derivatives : Exhibit potent cytotoxicity via EGFR inhibition (e.g., this compound-indole hybrids with IC₅₀ < 1 µM) . Substitutions like methoxy (-OMe) or hydroxyl (-OH) enhance DNA intercalation and topoisomerase inhibition .

- Benzothiophene Derivatives : Show comparable antitumor activity but higher toxicity (e.g., cardiotoxicity in kinase inhibitors) .

- Indole Derivatives : Focus on serotonin receptor modulation (e.g., vincristine) but lack broad-spectrum efficacy .

Table 1 : IC₅₀ Values of Selected Compounds Against Cancer Cell Lines

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound-indole hybrid | EGFR | 0.87 | |

| Benzothiophene-carboxamide | Tubulin | 1.2 | |

| Fluorouracil (Control) | Thymidylate synthase | 5.0 |

Antimicrobial Activity

- This compound : Pyrimidine-containing derivatives (e.g., compound 5a ) inhibit bacterial DNA gyrase with MIC values of 2–8 µg/mL .

Key Insight : this compound’s versatility in accommodating polar groups (e.g., -OH, -NH₂) improves Gram-negative bacterial targeting compared to benzimidazoles .

Physicochemical and Pharmacokinetic Profiles

| Parameter | This compound-2-carboxylic Acid | Benzothiophene-2-carboxylic Acid | Indole-3-carboxylic Acid |

|---|---|---|---|

| LogP | 1.82 | 2.35 | 1.45 |

| Solubility (mg/mL) | 3.2 | 1.1 | 5.8 |

| BBB Permeability | Low | Moderate | High |

Key Insight : this compound derivatives balance moderate lipophilicity and solubility, favoring oral bioavailability over benzothiophenes .

Biological Activity

Benzofuran and its derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them important in medicinal chemistry. This article provides a detailed overview of the biological activities associated with this compound, including its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

Overview of this compound

This compound is a bicyclic compound consisting of a fused benzene and furan ring. Its structural versatility allows for various modifications, leading to numerous derivatives with enhanced biological properties. The interest in this compound arises from its potential as a scaffold for drug development, particularly in treating cancer and infectious diseases.

Anticancer Activity

This compound derivatives have shown promising anticancer properties across various cancer cell lines. Research indicates that specific substitutions on the this compound ring significantly influence their cytotoxic effects.

Key Findings:

- Cytotoxicity : A study demonstrated that certain this compound derivatives exhibited remarkable cytotoxicity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 μM, indicating potent activity without affecting normal cells .

- Mechanism of Action : Compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at specific phases. For instance, one compound caused a 51.23% arrest in the G1/S phase of HeLa cells after 24 hours .

- Structure-Activity Relationship (SAR) : The presence of functional groups such as CONH and halogens significantly enhances anticancer activity. For example, the addition of phenolic groups increased binding interactions with target proteins, thereby improving efficacy .

Table 1: Summary of Anticancer Activities of Selected this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7a | K562 | 0.1 | Apoptosis induction |

| 8 | HeLa | 7.94 | Cell cycle arrest |

| 6 | MCF-7 | 12.61 | ROS generation |

Antimicrobial Activity

This compound derivatives also possess significant antimicrobial properties against various pathogens, including bacteria and fungi.

Key Findings:

- Antimycobacterial Activity : Certain this compound compounds have been identified as potent inhibitors of Mycobacterium tuberculosis (MTB), with MIC values as low as 3.12 μg/mL .

- Mechanism : The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 6 | M. tuberculosis | 3.12 | Antimycobacterial |

| Various | Staphylococcus aureus | Varies | Antibacterial |

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound derivatives exhibit a range of other pharmacological activities:

- Anti-inflammatory : Some derivatives have shown effectiveness in reducing inflammation markers.

- Analgesic : Certain compounds have been reported to alleviate pain through various mechanisms.

- Antiparasitic : Research indicates potential against parasitic infections.

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Study on Apoptosis Induction :

- Antimycobacterial Study :

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzofuran derivatives in medicinal chemistry?

this compound derivatives are synthesized via cyclization of phenolic precursors, transition metal-catalyzed coupling reactions, or oxidative furan ring formation. For example, coumaran-based syntheses are widely used for structural diversification . Key parameters include solvent selection (e.g., dichloromethane for extractions) and catalysts like palladium for cross-coupling reactions. Researchers should validate purity using HPLC or GC-MS, as impurities can skew pharmacological results .

Q. How is this compound detected and quantified in environmental samples?

Environmental detection employs purge-and-trap or Tenax® cartridge sampling followed by high-resolution gas chromatography-mass spectrometry (HRGC/MS). For water samples, dichloromethane extraction is common, though recovery rates require validation due to potential matrix interference . Researchers must report detection limits (e.g., ng/L for water) and cross-check against background contamination in controls .

Q. What are the primary biological activities associated with this compound derivatives?

this compound scaffolds exhibit anticancer, antimicrobial, antiviral, and enzyme-inhibitory properties. For instance, amiodarone (a this compound derivative) is clinically used for arrhythmia, while synthetic derivatives like Benfur induce G2/M cell cycle arrest in cancer models . Activity correlates with substitutions at C-2/C-3 positions; methyl or amine groups enhance target binding .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between animal models and human studies be resolved?

While this compound shows carcinogenicity in rodents (e.g., hepatic tumors in mice, renal adenomas in rats), human data remain insufficient . Researchers should design cross-species studies with pharmacokinetic modeling to assess metabolic differences. Dose-response relationships and biomarker validation (e.g., 2,3-benzofuran in blood) can bridge gaps between administered doses and target organ effects .

Q. What methodologies enable the detection of this compound in extraterrestrial samples, such as comet 67P?

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

SAR analysis reveals that fused this compound rings (e.g., lignan derivatives) enhance DNA intercalation, while electron-withdrawing groups (e.g., nitro) improve topoisomerase inhibition. For example, Benfur derivatives activate p53-dependent apoptosis in Jurkat cells but require methylation to bypass multidrug resistance . Combinatorial libraries and molecular docking against targets like MDM2 or NF-κB are recommended .

Q. What challenges arise in validating analytical methods for this compound quantification in biological matrices?

Challenges include low recovery rates in blood/milk samples and matrix effects from lipids/proteins. Researchers should use isotopically labeled internal standards (e.g., deuterated this compound) and validate precision via inter-laboratory comparisons. Reporting limits of quantification (LOQ) below 1 ppm is critical for toxicological relevance .

Q. How can neuropharmacological effects of this compound-based designer drugs (e.g., 6-APB) be assessed preclinically?

In vitro receptor binding assays (e.g., serotonin 5-HT2B) and in vivo behavioral models (e.g., locomotor activity in rodents) are used. Positional isomerism (4-APB vs. 6-APB) significantly alters potency, requiring chiral HPLC for enantiomer separation . Metabonomic profiling via LC-MS/MS helps identify active metabolites .

Q. What strategies improve the bioavailability of this compound-based antimicrobial agents?

Structural modifications like PEGylation or prodrug formulations enhance solubility. For example, this compound-3-carboxylic acid derivatives show improved permeability in Gram-negative bacteria. Pharmacokinetic studies in murine models should correlate plasma half-life with MIC (minimum inhibitory concentration) values .

Q. How can discrepancies in genotoxicity data between in vitro and in vivo models be addressed?

this compound induces chromosomal aberrations in rodent cells but lacks mutagenicity in bacterial assays (Ames test). Researchers should incorporate metabolic activation systems (e.g., S9 liver fractions) in vitro and conduct comet assays in vivo to assess DNA damage. Dose escalation studies can clarify threshold effects .

Properties

IUPAC Name |

1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-73-1 | |

| Record name | Benzofuran, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020141 | |

| Record name | 2,3-Benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-benzofuran is a clear oily yellow liquid with an aromatic odor. (NTP, 1992), Colorless, oily liquid with an aromatic odor; [HSDB] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345 °F at 760 mmHg (NTP, 1992), 174 °C @ 760 mm Hg, BP: 62-63 °C @ 15 MM HG, 174.00 °C. @ 760.00 mm Hg, 174 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133 °F (NTP, 1992), 56 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Insol in water and aq alkaline solns; miscible with benzene, petroleum ether, absolute alcohol, ether., Soluble in ethanol., Solubility in water: none | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.078 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.0913 @ 25 °C, Relative density (water = 1): 1.09 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14.3 mmHg at 77 °F (NTP, 1992), 0.44 [mmHg], 0.44 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.06 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Not solid @ -18 °C; oil, Colorless, oily liquid | |

CAS No. |

271-89-6 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK6946W774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -0.4 °F (NTP, 1992), Less than -18 °C, < -18 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.